molecular formula C11H15BrN2O B1520876 2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide CAS No. 1036540-46-1

2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B1520876
CAS No.: 1036540-46-1
M. Wt: 271.15 g/mol
InChI Key: WBIAUEBLBSRVTR-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide is a chemical compound with the molecular formula C11H14BrN2O. It is a brominated amide derivative that contains a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including:

  • Nucleophilic Substitution Reaction: : Starting with 2-bromo-3-methylbutanamide, the amide nitrogen can be alkylated using pyridin-3-ylmethyl chloride under basic conditions.

  • Amide Coupling Reaction: : Using 2-bromo-3-methylbutanoic acid and pyridin-3-ylmethylamine in the presence of coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different amide derivative.

  • Substitution: : The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: : Using nucleophiles like sodium azide (NaN3) or phenyl lithium (PhLi) under appropriate conditions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Amide derivatives without the bromine atom.

  • Substitution: : Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its biological activity. The exact mechanism of action depends on the specific application and the biological system it interacts with.

Comparison with Similar Compounds

2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide is similar to other brominated amides and pyridine derivatives. its unique structure, particularly the presence of the pyridin-3-ylmethyl group, sets it apart from other compounds in terms of reactivity and biological activity.

List of Similar Compounds

  • 2-Bromo-3-methylpyridine

  • 2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide

  • 2-Bromo-5-methylpyridine

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications

Properties

IUPAC Name

2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIAUEBLBSRVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CN=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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